2-(prop-2-yn-1-yloxy)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
163348-50-3 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-prop-2-ynoxyacetamide |
InChI |
InChI=1S/C5H7NO2/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H2,6,7) |
InChI Key |
POHARZYBQDYYCP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Prop 2 Yn 1 Yloxy Acetamide and Its Derivatives
Strategic Approaches to Constructing the Propargyl Ether Linkage
The formation of the propargyl ether bond is a critical step in the synthesis of the target molecule. This is typically achieved through the reaction of an alcohol with a propargyl electrophile.
O-Alkylation Reactions with Propargyl Halides
A common and direct method for forming the propargyl ether linkage is the O-alkylation of a hydroxy-containing precursor with a propargyl halide, most frequently propargyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
For instance, the synthesis of N-[4-(2-propyn-1-yl-oxy)phenyl]acetamide involves the reaction of N-acetyl-4-aminophenol with propargyl bromide in the presence of potassium carbonate (K₂CO₃). nih.gov Similarly, 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone, a precursor for various triazole derivatives, is synthesized by the propargylation of 4-hydroxyacetophenone with propargyl bromide using K₂CO₃ as the base in dimethylformamide (DMF). semanticscholar.org The synthesis of quinazoline (B50416) derivatives bearing a propargyl ether has also been achieved by reacting the corresponding hydroxyquinazoline with propargyl bromide and K₂CO₃ in DMF. nih.gov
In the synthesis of mandipropamid (B155232), a fungicide, a key step involves the O-alkylation of a phenolic hydroxyl group on a substituted phenethylamine (B48288) derivative with propargyl bromide using cesium carbonate (Cs₂CO₃) as the base in DMF. semanticscholar.org Phase transfer catalysts can also be employed to facilitate the reaction between a hydroxyaromatic compound and a propargyl halide, leading to high yields of the corresponding propargyl ether. google.com
The choice of base and solvent can be crucial for the success of the reaction. While inorganic bases like K₂CO₃ and Cs₂CO₃ are common, organic bases such as triethylamine (B128534) (TEA) can also be used, particularly when the starting material is sensitive to stronger bases. researchgate.net The reaction temperature can range from room temperature to elevated temperatures to drive the reaction to completion. semanticscholar.orggoogle.com
Table 1: Examples of O-Alkylation with Propargyl Bromide
| Starting Material | Base | Solvent | Product | Reference |
| N-acetyl-4-aminophenol | K₂CO₃ | - | N-[4-(2-propyn-1-yl-oxy)phenyl]acetamide | nih.gov |
| 4-Hydroxyacetophenone | K₂CO₃ | DMF | 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone | semanticscholar.org |
| 2-Phenylquinazolin-4(3H)-one | K₂CO₃ | DMF | 2-Phenyl-4-(prop-2-yn-1-yloxy)quinazoline | nih.gov |
| Substituted Phenol | Cs₂CO₃ | DMF | Mandipropamid Precursor | semanticscholar.org |
| Hydroxyaromatic Compound | - | - | Aromatic Propargyl Ether | google.com |
Catalytic Systems for Propargyl Ether Formation
While classical O-alkylation is widely used, catalytic methods offer alternative and sometimes more efficient routes to propargyl ethers. Gold-catalyzed reactions, for example, have been explored for the synthesis of propargylic ethers from terminal alkynes and acetals. jst.go.jp These reactions can proceed under mild conditions, although they may require specific ligands and catalysts.
Iron-mediated propargylic C-H etherification presents another advanced strategy. This method allows for the direct coupling of unadorned alkynes with alcohols, avoiding the need for pre-functionalized alkyne starting materials. nih.gov
Precursor Design and Synthesis for Etherification
The synthesis of the direct precursor to 2-(prop-2-yn-1-yloxy)acetamide, which is 2-hydroxyacetamide (B1193895), is a key consideration. This compound can then be O-alkylated with a propargyl halide. The synthesis of 2-hydroxyacetamide itself is not extensively detailed in the provided context, but it is a commercially available starting material.
For the synthesis of derivatives, the precursor design is tailored to the final target molecule. For example, in the synthesis of mandipropamid, the precursor is a complex molecule containing a phenethylamine backbone, which is then subjected to propargylation. semanticscholar.orgnih.gov The synthesis of this precursor involves multiple steps, including the reduction of a nitrostyrene (B7858105) derivative. semanticscholar.org
Formation of the Acetamide (B32628) Functional Group
Amidation Reactions from Carboxylic Acids and Amines
A standard method for forming an amide bond is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. In the context of this compound derivatives, this would involve the reaction of 2-(prop-2-yn-1-yloxy)acetic acid with an appropriate amine. The synthesis of 2-(prop-2-yn-1-yloxy)acetic acid itself can be achieved, for example, by the reaction of propargyl alcohol with bromoacetic acid under basic conditions.
The synthesis of mandipropamid involves the amidation of a propargylated mandelic acid derivative with a propargylated phenethylamine derivative. semanticscholar.orgnih.gov This coupling is typically carried out using standard peptide coupling reagents. For example, the synthesis of a related acetamide involved the use of 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) as coupling agents in DMF. semanticscholar.org
Table 2: Amidation Reaction for Acetamide Formation
| Carboxylic Acid | Amine | Coupling Agents | Product | Reference |
| Compound 6 | Compound 4 | HOBt, EDC | Compound 7 (Mandipropamid precursor) | semanticscholar.org |
Alternative Routes to Acetamide Moiety Incorporation
An alternative strategy involves the reaction of an amine with an activated acetic acid derivative, such as an acetyl chloride or acetic anhydride. For instance, N-[4-(2-propyn-1-yl-oxy)phenyl]acetamide is synthesized by first acetylating 4-aminophenol (B1666318) to form N-acetyl-4-aminophenol, which is then O-propargylated. nih.gov
Another approach is the reaction of an amine with chloroacetamide. This method has been used to synthesize substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which can then undergo cyclization. researchgate.net This demonstrates the utility of chloroacetamide as a building block for introducing the acetamide moiety.
Convergent Synthesis of this compound-containing Architectures
Convergent synthesis provides an efficient pathway to complex molecules by preparing key fragments separately before assembling them in the final stages. This approach is widely employed for creating large structures that incorporate the this compound moiety or its propargyl ether precursors. A common strategy involves synthesizing a molecule containing the terminal alkyne of the propargyl group and another molecule with a complementary functional group, often an azide (B81097). These two fragments are then joined using highly efficient and selective reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
For instance, complex 1,2,3-triazole-acetophenone conjugates are synthesized by first preparing 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone as a key intermediate. mdpi.com This alkyne-containing fragment is then coupled with various acetamide azides in a convergent manner to yield the final, complex triazole structures. mdpi.com Similarly, the synthesis of a PBR28 ligand derivative involves the initial preparation of 2-(prop-2-yn-1-yloxy)benzaldehyde, which is subsequently elaborated through several steps to build the final molecule. mdpi.comresearchgate.net This method of creating advanced intermediates that are later combined exemplifies a convergent strategy, streamlining the path to complex molecular designs.
Multi-Component Reactions for Scaffold Assembly
While direct MCRs to form the parent this compound are not prominently documented, its precursors and derivatives are frequently assembled using MCR strategies. The Hantzsch pyridine (B92270) synthesis, a classic MCR, has been used to obtain dihydropyridine (B1217469) derivatives by reacting 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) with other precursors in a three-component reaction. researchgate.net
A significant advancement is the development of one-pot, three-component click reactions. In one such protocol, a substituted phenol, a chloroacetylated aniline (B41778) derivative, and sodium azide are combined. rsc.org This process can be viewed as an MCR where the azide is formed in situ, followed by the cycloaddition. More explicitly, a one-pot reaction for synthesizing 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide has been optimized using an alkyne, an aniline, and sodium azide, catalyzed by a copper source. rsc.org Such strategies allow for the rapid assembly of complex triazole-acetamide scaffolds from simple, readily available building blocks. mdpi.com
Efficiency and Scalability in Synthetic Protocols for this compound Derivatives
The practical application of synthetic methods depends on their efficiency and scalability. Research has focused on optimizing reaction conditions to maximize yields and minimize waste, while also considering the environmental impact of the chemical processes.
Yield Optimization and By-Product Minimization
High yields and minimal by-product formation are paramount for an efficient synthesis. The preparation of the precursor, 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone, from 4-hydroxyacetophenone and propargyl bromide proceeds with a high yield of 91%. mdpi.com The subsequent click reaction of this alkyne with various acetamide azides is also highly efficient, affording the desired 1,2,3-triazole products in yields ranging from 87% to 90%. mdpi.com
Systematic optimization of reaction conditions is a key strategy to enhance yields. In the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles, a model click reaction between (prop-2-yn-1-yloxy)benzene and 2-azido-N-phenylacetamide was studied under various conditions. rsc.org The choice of catalyst and solvent was found to be critical. The study demonstrated that using Cu(OAc)₂·H₂O as the catalyst in [Et₃NH][OAc] as the solvent under ultrasound irradiation gave an excellent yield of 98%. rsc.org This is a significant improvement over other copper sources and traditional solvent systems.
The following interactive table summarizes the optimization of a model click reaction for a this compound derivative, highlighting the impact of the copper source on the reaction yield. rsc.org
| Entry | Copper Source (15 mol%) | Solvent | Yield (%) |
| 1 | CuSO₄·5H₂O | [Et₃NH][OAc] | 90 |
| 2 | CuI | [Et₃NH][OAc] | 94 |
| 3 | Cu(OAc)₂·H₂O | [Et₃NH][OAc] | 98 |
| 4 | Cu₂O | [Et₃NH][OAc] | 85 |
| 5 | CuBr | [Et₃NH][OAc] | 92 |
| 6 | CuCl | [Et₃NH][OAc] | 89 |
Table 1: Optimization of Copper Catalyst for a Model Click Reaction.
Similarly, the synthesis of coumarin-1,2,3-triazole hybrids via the reaction of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde and 3-azido coumarin (B35378) reported a yield of 92%, indicating a highly efficient transformation. semanticscholar.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to make chemical synthesis more environmentally benign. This includes the use of safer solvents, renewable starting materials, and energy-efficient methods.
In the synthesis of this compound derivatives, several green approaches have been reported. The use of water as a solvent or co-solvent is a key aspect of green chemistry. The click reactions to produce 1,2,3-triazole-acetophenone conjugates were carried out in a mixture of DMSO and water (1:1), which is a more environmentally friendly solvent system than many chlorinated organic solvents. mdpi.com
The use of ultrasound irradiation, as seen in the optimization study mentioned previously, is an energy-efficient method that can accelerate reaction rates and improve yields, often under milder conditions. rsc.org Furthermore, the solvent used in that optimized reaction, [Et₃NH][OAc], was shown to be reusable for at least three consecutive runs without a significant drop in efficiency, which is a major advantage for reducing waste and cost on a larger scale. rsc.org
MCRs are inherently green as they increase efficiency by reducing the number of separate reaction and purification steps, thus saving on solvents and energy and minimizing waste. rug.nlmdpi.com The development of one-pot, multi-component syntheses for acetamide-triazole architectures is a prime example of this principle in action. rsc.org
Chemical Reactivity and Functionalization of 2 Prop 2 Yn 1 Yloxy Acetamide Derived Structures
Alkyne Reactivity: Exploiting the Propargyl Moiety
The terminal alkyne in the propargyl group of 2-(prop-2-yn-1-yloxy)acetamide is a highly valuable functional handle for a variety of chemical transformations. Its reactivity is central to the construction of more elaborate molecular architectures.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. jetir.orgnobelprize.org This reaction facilitates the covalent ligation of a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. jetir.org For derivatives of this compound, this reaction provides a robust method for introducing a wide range of molecular entities, including biomolecules, polymers, and fluorescent tags.
The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. acs.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org The choice of ligands for the copper catalyst can significantly influence the reaction rate and efficiency. nih.gov For instance, N-heterocyclic carbene (NHC)-based copper complexes have demonstrated high catalytic activity, allowing for very low catalyst loadings. nih.gov
| Reaction | Catalyst System | Solvent | Temperature | Yield |
| CuAAC | Cu(I) source (e.g., CuI, CuSO₄/Na Ascorbate) | Various (e.g., H₂O, tBuOH, THF, DMF) | Room Temperature | High to Quantitative |
| CuAAC with NHC ligand | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat or various solvents | Room Temperature | Quantitative |
This table presents typical conditions for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient method for functionalizing alkynes.
Non-Catalytic Azide-Alkyne Cycloaddition (Strain-Promoted Click Chemistry)
For applications where the use of a potentially toxic copper catalyst is undesirable, such as in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative. nobelprize.orgmagtech.com.cnpcbiochemres.com This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide to form a triazole without the need for a catalyst. magtech.com.cnpcbiochemres.com In the context of this compound, this compound would typically be reacted with a molecule that has been functionalized with a strained cyclooctyne.
The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. nih.gov Derivatives such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) have been developed to enhance the reaction kinetics. mdpi.com The reaction proceeds readily at physiological temperatures and in aqueous environments, making it a bioorthogonal reaction of immense utility. nih.gov
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Cyclooctyne (OCT) | ~10⁻³ |
| Dibenzocyclooctyne (DBCO) | ~10⁻¹ |
| Bicyclo[6.1.0]non-4-yne (BCN) | ~10⁻¹ |
| Azadibenzocyclooctyne (ADIBO) | 0.4 |
This table showcases the second-order rate constants for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with various cyclooctyne derivatives, highlighting the impact of ring strain on reactivity.
Other Alkyne Transformations (e.g., Hydration, Halogenation, Metathesis)
Beyond cycloaddition reactions, the terminal alkyne of this compound can undergo a variety of other useful transformations.
Hydration: The addition of water across the triple bond, known as hydration, can be catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid. fiveable.meopenstax.orglumenlearning.com This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. fiveable.meorgoreview.com For a terminal alkyne like that in this compound, this initially forms a vinylic alcohol (enol), which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. openstax.orglumenlearning.com Alternatively, hydroboration-oxidation provides a complementary, anti-Markovnikov route to an aldehyde. fiveable.meorgoreview.com
Halogenation: The terminal alkyne can be halogenated using various reagents. For instance, reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a catalyst can lead to the formation of α-haloenones. rsc.orgrsc.org The reaction of propargyl alcohols with N-halosuccinimides and triphenylphosphine (B44618) can produce haloallenes. researchgate.net
Metathesis: Alkyne metathesis involves the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes, such as those of molybdenum (Schrock catalysts) or ruthenium (Grubbs catalysts). wikipedia.orglibretexts.orgscribd.com While highly effective for internal alkynes, the metathesis of terminal alkynes can be more challenging due to catalyst degradation pathways. wikipedia.org However, specialized catalyst systems have been developed to facilitate the cross-metathesis of terminal alkynes. youtube.com
Reactivity at the Acetamide (B32628) Group
The primary acetamide group in this compound offers another site for chemical modification, allowing for the introduction of substituents on the nitrogen atom or transformation of the amide bond itself.
N-Alkylation and N-Acylation Strategies
N-Alkylation: The nitrogen of the primary amide can be alkylated, although it is generally less nucleophilic than an amine. The reaction typically requires a strong base to deprotonate the amide, forming a more nucleophilic conjugate base. stackexchange.com Common conditions involve the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. stackexchange.com Milder conditions using bases like potassium carbonate (K₃PO₄) have also been developed, broadening the scope and functional group tolerance of this transformation. escholarship.orgacs.org Copper-catalyzed methods have also emerged as a strategy for the N-alkylation of amides with alkyl halides under less stringent conditions. nih.gov
N-Acylation: Primary amides can be further acylated to form imides. This reaction can be achieved using acid chlorides or anhydrides. orgoreview.comsavemyexams.comchemrevise.org The reaction may require activation of the amide, for example, by using a strong base or a Lewis acid like MgBr₂·OEt₂ to facilitate the acylation with an acid anhydride. scribd.com
| Transformation | Reagents | Conditions |
| N-Alkylation (strong base) | 1. NaH, 2. Alkyl halide | THF or DMF, 0 °C to room temp. |
| N-Alkylation (mild base) | K₃PO₄, Alkyl halide | Acetonitrile, room temp. to 50 °C |
| N-Acylation | Acid chloride or anhydride, Base (e.g., pyridine) | Varies, often room temp. or gentle heating |
| N-Acylation (Lewis acid) | Acid anhydride, MgBr₂·OEt₂ | Dichloromethane, room temp. |
This table summarizes common strategies for the N-alkylation and N-acylation of primary amides, providing avenues for further functionalization of the acetamide moiety.
Hydrolysis and Amide Bond Modifications
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring prolonged heating. youtube.comlibretexts.orgyoutube.com
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This process ultimately yields a carboxylic acid (in this case, 2-(prop-2-yn-1-yloxy)acetic acid) and an ammonium (B1175870) salt. youtube.comlibretexts.org
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.comdalalinstitute.com This reaction is generally more difficult than acid-catalyzed hydrolysis because the resulting amide anion is a poor leaving group. chemistrysteps.com However, under forcing conditions with heat, the reaction can be driven to completion, yielding a carboxylate salt and ammonia. youtube.comlibretexts.org
These hydrolysis reactions are fundamental transformations that can be used to convert the acetamide group back to a carboxylic acid or to liberate the amine portion of a more complex amide derivative.
Investigating Stability and Transformations of the Ether Linkage
The ether linkage in this compound derivatives, specifically the C-O bond of the propargyl group, exhibits a degree of stability under certain conditions, yet can be susceptible to cleavage and transformation under others. Its reactivity is a critical consideration in the synthesis and application of these compounds.
Stability under Varying pH Conditions
Data on the hydrolytic stability of the ether linkage in derivatives of this compound provide valuable insights. For instance, the fungicide Mandipropamid (B155232), which contains a this compound substructure, is reported to be stable to hydrolysis over a pH range of 4 to 9. nih.gov Furthermore, it shows no dissociation constant within a pH range of 1 to 12, suggesting the ether linkage is resilient under moderately acidic to strongly alkaline aqueous conditions at ambient temperatures. nih.gov This stability is crucial for applications where the molecule must remain intact in various environments.
However, under strongly acidic conditions, ether linkages are generally susceptible to cleavage. libretexts.orglibretexts.orglibretexts.org The reaction typically proceeds via protonation of the ether oxygen, forming a better leaving group, followed by nucleophilic attack by the acid's conjugate base. libretexts.orglibretexts.orglibretexts.org While specific studies on the acid-catalyzed cleavage of this compound are not prevalent, the general mechanism suggests that treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) would likely lead to the cleavage of the propargyl ether bond. libretexts.orglibretexts.orglibretexts.org
Catalytic Transformations of the Ether Linkage
The propargyl ether group can be selectively cleaved under the influence of various transition metal catalysts, offering a method for deprotection or functionalization.
Palladium-Catalyzed Cleavage: Palladium catalysts have been effectively used for the cleavage of propargyl ethers in aqueous media. researchgate.net This method provides a mild and convenient way to deprotect phenols that have been protected with a propargyl group. researchgate.net Studies have demonstrated the sensitivity of propargyl phenolic ethers to oxidative cleavage by palladium species under biocompatible conditions. researchgate.net For example, a copper-free, palladium-mediated cleavage of O-propargyl bonds has been developed, which proceeds in a DMF:H₂O mixture. researchgate.net This reaction is thought to proceed through the formation of an allenylpalladium intermediate, which is then attacked by water. researchgate.net The metabolic pathway of Mandipropamid has been proposed to involve the loss of one or both propargyl groups, indicating that such cleavage can also occur in biological systems. nih.gov
Ruthenium-Catalyzed Transformations: Ruthenium catalysts are also capable of mediating transformations involving propargyl ethers. For instance, ruthenium complexes can catalyze the coupling of prop-2-yn-1-ols with allyl alcohol to form tetrahydropyran (B127337) derivatives, a reaction that involves the transformation of the propargyl group. rsc.org While not a direct cleavage, this demonstrates the reactivity of the propargyl moiety under ruthenium catalysis.
The following table summarizes conditions for the transformation of propargyl ether linkages in related compounds.
| Reaction Type | Substrate Type | Catalyst/Reagent | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed Deprotection | Aryl Propargyl Ethers | PdCl₂(PPh₃)₂ | DMF:H₂O (3:1), 80 °C | Phenol | researchgate.net |
| Palladium-Catalyzed N-Dealkylation | 5-Fluoro-1-propargyl-uracil | Pd⁰-resin | PBS (pH 7.4), 37 °C | 5-Fluorouracil | nih.gov |
| Ruthenium-Catalyzed Cycloaddition | Prop-2-yn-1-ols | RuCl(cod)(C₅Me₅) | Allyl alcohol, 80 °C | 2-Allyloxy-5-methylenetetrahydropyrans | rsc.org |
Thermal Stability
The thermal stability of the ether linkage in structures related to this compound has been investigated in the context of polymer chemistry. For example, polyamides containing propargyl ether groups have been shown to have 10% weight loss temperatures (T10%) in nitrogen ranging from 415 to 485 °C, indicating significant thermal stability.
Advanced Spectroscopic and Structural Elucidation of 2 Prop 2 Yn 1 Yloxy Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a 2-(prop-2-yn-1-yloxy)acetamide derivative, several key signals are expected. For instance, in N-(4-(prop-2-yn-1-yloxy)phenyl)acetamide, the following characteristic proton signals are observed in deuterochloroform (CDCl₃): a singlet for the amide proton (NH) around δ 7.59, aromatic protons as doublets around δ 7.40 and δ 6.91, a singlet for the propargylic methylene (B1212753) protons (-O-CH₂-C≡) at approximately δ 4.65, a singlet for the terminal alkyne proton (-C≡C-H) around δ 2.51, and a singlet for the acetyl methyl protons (-C(O)CH₃) at δ 2.12. oregonstate.edu The exact chemical shifts can vary depending on the specific substitution pattern on the acetamide (B32628) or any other part of the molecule.
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |
| Amide (N-H) | ~7.59 | Singlet |
| Aromatic (Ar-H) | ~7.40 and ~6.91 | Doublet |
| Propargylic Methylene (-O-CH₂-C≡) | ~4.65 | Singlet |
| Terminal Alkyne (-C≡C-H) | ~2.51 | Singlet |
| Acetyl Methyl (-C(O)CH₃) | ~2.12 | Singlet |
Data is based on N-(4-(prop-2-yn-1-yloxy)phenyl)acetamide in CDCl₃. oregonstate.edu
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. For N-(4-(prop-2-yn-1-yloxy)phenyl)acetamide, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon of the amide at approximately δ 168.4, aromatic carbons in the range of δ 115.3-154.3, the acetylenic carbons at δ 78.5 (-C ≡CH) and δ 75.5 (-C≡C H), the propargylic methylene carbon (-O-C H₂-C≡) at δ 56.1, and the acetyl methyl carbon (-C(O)C H₃) at δ 24.4. oregonstate.edu
Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative
| Functional Group | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~168.4 |
| Aromatic (Ar-C) | ~115.3 - 154.3 |
| Acetylenic (-C≡CH) | ~78.5 |
| Acetylenic (-C ≡CH) | ~75.5 |
| Propargylic Methylene (-O-CH₂-C≡) | ~56.1 |
| Acetyl Methyl (-C(O)CH₃) | ~24.4 |
Data is based on N-(4-(prop-2-yn-1-yloxy)phenyl)acetamide in CDCl₃. oregonstate.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR techniques to establish the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For a this compound derivative, COSY would show correlations between adjacent protons in any alkyl chains or substituted aromatic rings, helping to piece together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the propargylic methylene proton signal would show a cross-peak to the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different molecular fragments. For instance, the propargylic methylene protons could show a correlation to the acetylenic carbons, and the amide proton could show a correlation to the carbonyl carbon, thus confirming the core structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule, providing definitive confirmation of its molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as many derivatives of this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, generating charged droplets from which ions are desorbed. The resulting mass spectrum often shows the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The high resolution of the measurement allows for the calculated exact mass to be compared with the experimentally determined mass, typically with a difference of less than 5 ppm, which validates the proposed molecular formula. For instance, a derivative such as 2-(4-Chlorophenyl)-N-(4-hydroxy-3-methoxyphenethyl)-2-(prop-2-yn-1-yloxy)acetamide, with a calculated m/z for [M+H]⁺ of 374.1154, was found to have an experimental m/z of 374.1153, confirming its elemental composition. niscpr.res.in
Table 3: Example of HRMS (ESI) Data for a this compound Derivative
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-(4-Chlorophenyl)-N-(4-hydroxy-3-methoxyphenethyl)-2-(prop-2-yn-1-yloxy)acetamide | C₂₀H₂₁ClNO₄ | 374.1154 | 374.1153 |
Data from a study on mandipropamid (B155232) synthesis. niscpr.res.in
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy levels of its bonds. For this compound derivatives, the IR spectrum provides clear evidence for the key functional groups.
The most characteristic absorption bands include:
A sharp peak around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond (≡C-H).
A weak but sharp absorption in the range of 2100-2140 cm⁻¹ due to the carbon-carbon triple bond (C≡C) stretching vibration.
A strong absorption band between 1640 and 1680 cm⁻¹ attributed to the carbonyl (C=O) stretching of the amide group (Amide I band).
An absorption band for the N-H stretching of the amide can be observed in the region of 3200-3400 cm⁻¹ .
The C-O-C stretching of the ether linkage typically appears in the 1000-1300 cm⁻¹ region.
For example, the IR spectrum of 2-(4-Chlorophenyl)-N-(4-hydroxy-3-methoxyphenethyl)-2-(prop-2-yn-1-yloxy)acetamide shows characteristic peaks at 3403 cm⁻¹ (O-H), 3291 cm⁻¹ (N-H), and 1663 cm⁻¹ (C=O). niscpr.res.in
Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Terminal Alkyne (≡C-H) | Stretching | ~3300 |
| Alkyne (C≡C) | Stretching | ~2100-2140 |
| Amide (C=O) | Stretching (Amide I) | ~1640-1680 |
| Amide (N-H) | Stretching | ~3200-3400 |
| Ether (C-O-C) | Stretching | ~1000-1300 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis
X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it illuminates the nature of intermolecular forces that dictate how molecules pack in the crystal lattice, forming complex supramolecular architectures. For derivatives of this compound, this technique has been instrumental in characterizing their solid-state structures.
The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its chemical reactivity and biological activity. Dihedral angles, the angles between planes through two sets of three atoms, are key descriptors of molecular conformation. X-ray diffraction studies on derivatives of this compound have provided precise values for these parameters.
In a more complex derivative, (RS)-2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-ynyloxy)acetamide, known as mandipropamid, the dihedral angle between the chlorobenzene (B131634) and benzene (B151609) rings is a substantial 65.36 (6)°. iucr.orgnih.govresearchgate.net This significant twist is a defining feature of its three-dimensional structure. Computational studies on related propargyl ether derivatives have also highlighted the existence of stable conformers, such as gauche and anti forms, which differ in the orientation of the C≡C triple bond relative to the O–C single bond of the prop-2-yn-1-yloxy group. researchgate.netresearchgate.net
Table 1: Selected Dihedral Angles in this compound Derivatives Determined by X-ray Crystallography
| Compound Name | Groups Defining Dihedral Angle | Dihedral Angle (°) |
| N-[4-(2-Propyn-1-yloxy)phenyl]acetamide | Acetamide group and Benzene ring | 18.31 (6) |
| N-[4-(2-Propyn-1-yloxy)phenyl]acetamide | Propyn-1-yloxy group and Benzene ring | 7.01 (10) |
| (RS)-2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-ynyloxy)acetamide (Mandipropamid) | Chlorobenzene ring and Benzene ring | 65.36 (6) |
The supramolecular assembly of molecules in the crystalline state is governed by a network of intermolecular interactions. In the derivatives of this compound, hydrogen bonding and weaker C-H...π interactions play a pivotal role in dictating the crystal packing.
In the crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide, molecules are linked by N—H⋯O hydrogen bonds, forming infinite one-dimensional chains that extend along the ugr.es crystallographic direction. researchgate.netnih.govnih.gov In addition to this primary hydrogen bonding motif, weaker C—H⋯O and C—H⋯π interactions are also observed, further stabilizing the crystal structure. researchgate.netnih.gov
Table 2: Intermolecular Interactions in the Crystal Structures of this compound Derivatives
| Compound Name | Interaction Type | Description |
| N-[4-(2-Propyn-1-yloxy)phenyl]acetamide | N—H⋯O Hydrogen Bond | Links molecules into infinite chains along the ugr.es direction. |
| N-[4-(2-Propyn-1-yloxy)phenyl]acetamide | C—H⋯O and C—H⋯π Interactions | Provide additional stabilization to the crystal lattice. |
| (RS)-2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-ynyloxy)acetamide (Mandipropamid) | N—H⋯O Hydrogen Bond | Forms zigzag supramolecular chains along the c-axis. |
| (RS)-2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-ynyloxy)acetamide (Mandipropamid) | C—H⋯O and C—H⋯π Interactions | Connect the hydrogen-bonded chains into layers. |
Role of 2 Prop 2 Yn 1 Yloxy Acetamide As a Key Synthetic Intermediate and Building Block in Advanced Chemical Research
Modular Synthesis of Complex Organic Scaffolds
The concept of modular synthesis, which involves the assembly of complex molecules from smaller, interchangeable building blocks, has been revolutionized by the advent of click chemistry. 2-(prop-2-yn-1-yloxy)acetamide is an exemplary building block in this context, primarily due to its terminal alkyne functionality. This group readily participates in the CuAAC reaction with a wide array of azide-containing molecules to form stable 1,4-disubstituted 1,2,3-triazole rings.
The triazole linkage is not merely a passive linker; it is metabolically stable and can participate in hydrogen bonding, making it a valuable isostere for amide bonds in medicinal chemistry. The modular nature of this approach allows for the rapid generation of diverse compound libraries by varying the azide-containing coupling partner. This strategy is highly efficient for creating novel organic scaffolds with potential applications in drug discovery and materials science. The acetamide (B32628) portion of the molecule can also be further functionalized, adding another layer of versatility to its use in constructing complex structures.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.12 g/mol |
| Key Functional Groups | Terminal Alkyne, Primary Acetamide |
| Primary Application in Synthesis | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
Applications in the Functionalization of Materials and Surfaces
The ability to modify the surfaces of materials is crucial for a wide range of applications, from biocompatible medical implants to advanced electronics. This compound serves as an effective linker for the functionalization of materials and surfaces. The alkyne group provides a reactive handle for covalently attaching the molecule to azide-modified surfaces through the CuAAC reaction. This method is highly advantageous due to its high efficiency, mild reaction conditions, and orthogonality to many other functional groups.
Once anchored to a surface, the acetamide group can be used to introduce further functionality. For instance, it can be hydrolyzed to an amine, which can then be used to attach biomolecules, polymers, or other desired chemical entities. This two-step functionalization strategy allows for the precise engineering of surface properties. For example, surfaces can be rendered hydrophilic or hydrophobic, biocompatible, or capable of specific molecular recognition.
| Material/Surface Type | Functionalization Strategy | Potential Application |
| Polymers | Grafting via CuAAC | Biocompatible coatings, drug delivery nanoparticles |
| Silicon Wafers | Surface modification for microelectronics | Biosensors, specialized coatings |
| Gold Nanoparticles | Ligand exchange followed by CuAAC | Targeted drug delivery, diagnostic imaging |
Development of Chemical Probes for Research Methodologies
Chemical probes are essential tools for elucidating biological processes. These molecules are designed to interact with specific targets within a complex biological system and report on their presence or activity, often through a fluorescent or affinity tag. The terminal alkyne of this compound makes it a valuable precursor in the synthesis of such probes.
In a typical strategy, the acetamide portion of the molecule can be modified to include a targeting moiety that directs the probe to a specific protein or cellular location. The alkyne then serves as a "handle" for the subsequent attachment of a reporter group, such as a fluorophore or a biotin tag, via a CuAAC reaction. This "bioorthogonal" ligation can be performed in a biological environment without interfering with native biochemical processes. This modular approach allows for the flexible design of a wide variety of chemical probes to investigate different biological questions.
Contribution to Novel Reaction Methodologies Development
The propargyl group in this compound is a versatile functional group that can participate in a range of chemical transformations beyond the CuAAC reaction. Its presence in a readily accessible building block encourages the exploration and development of new synthetic methods. For example, terminal alkynes can undergo Sonogashira coupling, Cadiot-Chodkiewicz coupling, and various cyclization reactions.
The development of new catalysts and reaction conditions for these transformations can be facilitated by using simple, well-behaved substrates like this compound. The acetamide group can also influence the reactivity of the alkyne or participate in intramolecular reactions, leading to the discovery of novel synthetic pathways for the creation of complex heterocyclic compounds. As such, this compound not only serves as a building block for various applications but also as a platform for fundamental research in synthetic methodology.
Future Research Trajectories for 2 Prop 2 Yn 1 Yloxy Acetamide Chemistry
Exploration of Unconventional Synthetic Pathways
The conventional synthesis of 2-(prop-2-yn-1-yloxy)acetamide typically involves the reaction of 2-chloroacetamide (B119443) with propargyl alcohol in the presence of a base, or the amidation of 2-(prop-2-yn-1-yloxy)acetic acid. nih.govresearchgate.net Future research will likely pivot towards more sustainable, efficient, and atom-economical synthetic methods.
One promising avenue is the exploration of biocatalytic routes . Enzymes, such as nitrilases or lipases, could potentially be engineered to catalyze the synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. This approach aligns with the growing demand for green chemistry principles in chemical manufacturing.
Another area of interest is the development of flow chemistry processes . Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A continuous process for the O-propargylation of an acetamide (B32628) precursor or the amidation of a propargyl ether derivative could streamline the production of this compound.
Furthermore, metal-free synthetic strategies are gaining traction. rsc.orgnih.gov For instance, photoinduced reactions or the use of hypervalent iodine reagents could provide alternative pathways for constructing the core structure of this compound, avoiding the need for metal catalysts which can be costly and pose contamination concerns. rsc.org
| Synthetic Pathway | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering |
| Flow Chemistry | Enhanced control, scalability, safety | Reactor design and process optimization |
| Metal-Free Synthesis | Reduced cost, avoids metal contamination | Development of novel reagents and photo-catalysis |
Development of Advanced Functionalization and Derivatization Strategies
The reactivity of the terminal alkyne group is a cornerstone of the utility of this compound. Future research will focus on expanding the repertoire of reactions beyond standard transformations.
Stereo-divergent functionalization of the alkyne moiety presents a significant opportunity. rsc.org Developing catalytic systems that can control the stereochemistry (E/Z configuration) of products from addition reactions across the triple bond would greatly enhance the compound's value as a synthetic intermediate, particularly in the synthesis of complex molecules and pharmaceuticals. rsc.org
Multicomponent reactions (MCRs) involving the alkyne group are another fertile ground for exploration. nih.govrsc.org Designing novel MCRs that incorporate this compound could enable the rapid construction of diverse and complex molecular scaffolds from simple starting materials in a single step. nih.govrsc.org This is particularly relevant for creating libraries of compounds for drug discovery.
Advanced strategies for the multifunctionalization of the alkyne are also emerging. researchgate.netnih.gov Techniques that allow for the simultaneous or sequential addition of multiple different functional groups across the triple bond, potentially using gold catalysis, would open up new avenues for creating highly substituted and functionalized derivatives. researchgate.netnih.gov
| Functionalization Strategy | Potential Outcome | Key Research Area |
| Stereo-divergent Reactions | Control over alkene geometry (E/Z) | Catalyst development (e.g., Palladium, Copper) rsc.org |
| Multicomponent Reactions | Rapid generation of molecular complexity | Reaction design and mechanism investigation nih.gov |
| Alkyne Multifunctionalization | Highly substituted and complex derivatives | Transition-metal catalysis (e.g., Gold) nih.gov |
Integration into Emerging Chemical Systems and Technologies
The unique properties of this compound make it an ideal candidate for integration into a variety of advanced applications.
In materials science , its ability to participate in alkyne-azide "click" cycloaddition reactions makes it a valuable monomer for the synthesis of functional polymers and materials. nih.gov Future work could focus on incorporating this molecule into self-healing polymers, conductive materials, or hydrogels for biomedical applications. The amide group can provide hydrogen bonding sites, influencing the mechanical properties of the resulting polymers.
In medicinal chemistry and chemical biology , the terminal alkyne serves as a versatile handle for bio-orthogonal chemistry. nih.gov Derivatives of this compound could be used as probes to study biological processes or as building blocks in the synthesis of bioactive compounds. openaccesspub.org Its structure could be incorporated into larger molecules to tag them for visualization or to link different molecular fragments together. nih.gov
The integration of this compound into supramolecular chemistry is another exciting prospect. The amide and ether functionalities can participate in non-covalent interactions, such as hydrogen bonding, while the alkyne can be used for covalent modification of supramolecular assemblies. This could lead to the development of new sensors, drug delivery systems, or smart materials.
| Technology Area | Role of this compound | Future Research Direction |
| Materials Science | Monomer for functional polymers via click chemistry | Development of smart materials, hydrogels, and conductive polymers openaccesspub.org |
| Medicinal Chemistry | Bio-orthogonal handle and synthetic building block | Design of molecular probes and novel drug candidates nih.gov |
| Supramolecular Chemistry | Component for building complex assemblies | Creation of novel sensors and drug delivery systems |
Q & A
Q. What are the standard synthetic routes for 2-(prop-2-yn-1-yloxy)acetamide?
The compound is typically synthesized via coupling reactions involving propargylamine derivatives. For example, a method adapted from iodinated analogues involves reacting 2-iodoacetic acid with propargylamine in dichloromethane, using EDCI as a coupling agent and DMAP as a catalyst. Purification is achieved via flash column chromatography (40% ethyl acetate/pentane), yielding the product in moderate yields (~5%) . Alternative routes may use nucleophilic substitution with prop-2-yn-1-ol derivatives under basic conditions (e.g., NaH in THF) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the propargyloxy group (characteristic triple bond signals) and acetamide backbone.
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm) and alkyne C≡C (~2100–2260 cm) are critical.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound?
It serves as:
- A building block in organic synthesis for nitrogen-containing heterocycles.
- A potential enzyme inhibitor in biochemical assays, particularly in studies targeting acetyltransferases or proteases due to its amide functionality .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalyst tuning : Testing alternatives to DMAP (e.g., HOBt) for amide bond formation.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkyne activation .
- Real-time monitoring : Use of TLC or in-situ IR to track reaction progress .
Q. How do researchers resolve contradictions in enzyme inhibition data involving this compound?
Contradictions in IC values or mechanism of action are addressed through:
- Enzyme kinetics assays : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
- Structural studies : Co-crystallization with target enzymes (using SHELX for refinement ) to identify binding motifs.
- Statistical validation : Replicate experiments under varied pH, temperature, and ionic strength to assess robustness .
Q. What strategies are employed to study the compound’s stability under physiological conditions?
- Degradation profiling : Incubate the compound in simulated biological fluids (e.g., PBS, serum) and monitor via HPLC.
- Metabolite identification : LC-HRMS/MS detects hydrolysis products (e.g., acetic acid derivatives) .
- Computational modeling : DFT calculations predict hydrolysis pathways and reactive intermediates .
Data-Driven Research Considerations
Q. How are crystallographic data for co-crystals of this compound analyzed?
- Software tools : SHELXL refines crystal structures, leveraging high-resolution X-ray data to model hydrogen bonds and steric effects .
- Validation metrics : R-factors, electron density maps, and thermal displacement parameters ensure model accuracy .
Q. What methodologies quantify the compound’s interaction with biological membranes?
- Lipophilicity assays : Shake-flask methods or HPLC-derived logP values assess partitioning between octanol/water.
- Surface plasmon resonance (SPR) : Measures binding kinetics to membrane-embedded receptors .
Experimental Design Challenges
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Scaffold diversification : Modify the propargyloxy group (e.g., alkylation, click chemistry) and amide substituents.
- Biological testing : Prioritize assays for target selectivity (e.g., kinase panels) and cytotoxicity (MTT assays) .
- Data integration : Multivariate analysis correlates structural features (e.g., Hammett constants) with activity .
Q. What controls are critical in assessing the compound’s off-target effects?
- Negative controls : Use inactive analogues (e.g., saturated alkane derivatives) to isolate target-specific effects.
- Positive controls : Benchmark against known inhibitors (e.g., staurosporine for kinases).
- Orthogonal assays : Combine enzymatic assays with cellular readouts (e.g., Western blotting for pathway modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
